molecular formula C9H10INO3 B8305570 1-(4-Nitrophenoxy)-3-iodopropane

1-(4-Nitrophenoxy)-3-iodopropane

Cat. No.: B8305570
M. Wt: 307.08 g/mol
InChI Key: BUFWPKOFBCRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenoxy)-3-iodopropane is an organoiodine compound characterized by a propane backbone substituted with a 4-nitrophenoxy group at position 1 and an iodine atom at position 3. The structure imparts unique reactivity due to the electron-withdrawing nitro group, which enhances the electrophilicity of the adjacent ether oxygen, and the iodine atom, a superior leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

1-(3-iodopropoxy)-4-nitrobenzene

InChI

InChI=1S/C9H10INO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2

InChI Key

BUFWPKOFBCRZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCI

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds with halogens (Cl, Br) replacing iodine exhibit distinct reactivity and stability profiles:

Property 1-(4-Nitrophenoxy)-3-iodopropane 1-(4-Nitrophenoxy)-3-bromopropane 1-(4-Nitrophenoxy)-3-chloropropane
Molecular Weight (g/mol) ~307.0 ~260.5 ~216.0
Leaving Group Ability High (I⁻) Moderate (Br⁻) Low (Cl⁻)
SN2 Reactivity Fastest Moderate Slowest
Thermal Stability Low (prone to decomposition) Moderate High
Solubility in Polar Solvents Moderate (iodide’s polarizability) Higher than iodide Highest

Key Findings :

  • Reactivity : Iodine’s superior leaving group ability accelerates SN2 reactions compared to Br or Cl analogues.
  • Stability : Iodinated compounds are less stable under heat/light, necessitating stringent storage conditions, as emphasized in safety protocols for nitro-containing compounds .

Positional Isomers (2-Nitrophenoxy Derivatives)

Compounds with nitro groups at the ortho (2-nitrophenoxy) position differ in electronic and steric effects:

Property This compound 1-(2-Nitrophenoxy)-3-iodopropane
Electronic Effects Strong para-directing EWG Steric hindrance at ortho position
Reaction Rate (SN2) Faster Slower (steric hindrance)
Applications Preferred for rapid alkylation Limited use in hindered systems

Key Insight : The para-nitro configuration optimizes electronic activation without steric interference, enhancing utility in synthesis.

Substituent Variants (Methoxy vs. Nitro Groups)

Replacing the nitro group with electron-donating groups (e.g., methoxy) alters reactivity:

Property This compound 1-(4-Methoxyphenoxy)-3-iodopropane
Electronic Effects Electron-withdrawing (activates) Electron-donating (deactivates)
SN2 Reactivity High Low
Stability Moderate High

Key Insight : Nitro groups enhance electrophilicity, making the compound more reactive than methoxy-substituted analogues.

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